6-tert-Butyl-4-methyl-2H-pyran-2-one
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Overview
Description
6-tert-Butyl-4-methyl-2H-pyran-2-one is a heterocyclic compound with a six-membered ring containing one oxygen atom. This compound is part of the pyran family, which is known for its diverse biological and chemical properties. The presence of tert-butyl and methyl groups in its structure enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . This method is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-4-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-tert-Butyl-4-methyl-2H-pyran-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring molecules.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: Similar in structure but with a methoxy group instead of tert-butyl.
6-Pentyl-2H-pyran-2-one: Contains a pentyl group instead of tert-butyl.
Tetrahydro-6-methyl-2H-pyran-2-one: Lacks the tert-butyl group and has a simpler structure
Uniqueness
6-tert-Butyl-4-methyl-2H-pyran-2-one is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of reaction mechanisms.
Properties
CAS No. |
82343-53-1 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-tert-butyl-4-methylpyran-2-one |
InChI |
InChI=1S/C10H14O2/c1-7-5-8(10(2,3)4)12-9(11)6-7/h5-6H,1-4H3 |
InChI Key |
SIAXJAZJFHRGPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=C1)C(C)(C)C |
Origin of Product |
United States |
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